molecular formula C25H25NO2S B11572795 {1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

Cat. No.: B11572795
M. Wt: 403.5 g/mol
InChI Key: WBIMSZMWCUKOQF-UHFFFAOYSA-N
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Description

1-[2-(4-tert-butylphenoxy)ethyl]-3-(thiophene-2-carbonyl)-1H-indole is a complex organic compound that features a combination of indole, thiophene, and tert-butylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-3-(thiophene-2-carbonyl)-1H-indole typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the indole core, followed by the introduction of the thiophene-2-carbonyl group and the 4-tert-butylphenoxyethyl group through various coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-tert-butylphenoxy)ethyl]-3-(thiophene-2-carbonyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-[2-(4-tert-butylphenoxy)ethyl]-3-(thiophene-2-carbonyl)-1H-indole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-3-(thiophene-2-carbonyl)-1H-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-[2-(4-tert-butylphenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole
  • 2-(4-tert-butylphenoxy)ethyl acetate
  • 4,4-di-tert-butylbiphenyl

Uniqueness: 1-[2-(4-tert-butylphenoxy)ethyl]-3-(thiophene-2-carbonyl)-1H-indole is unique due to its combination of indole, thiophene, and tert-butylphenoxy groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, the presence of the thiophene-2-carbonyl group may enhance its electronic properties, making it suitable for applications in materials science.

Properties

Molecular Formula

C25H25NO2S

Molecular Weight

403.5 g/mol

IUPAC Name

[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C25H25NO2S/c1-25(2,3)18-10-12-19(13-11-18)28-15-14-26-17-21(20-7-4-5-8-22(20)26)24(27)23-9-6-16-29-23/h4-13,16-17H,14-15H2,1-3H3

InChI Key

WBIMSZMWCUKOQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4

Origin of Product

United States

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